molecular formula C13H18ClNO3 B2450573 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride CAS No. 2287298-88-6

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride

Cat. No.: B2450573
CAS No.: 2287298-88-6
M. Wt: 271.74
InChI Key: XWCMPUVBHRNYGQ-UHFFFAOYSA-N
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Description

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride is a chemical compound with the molecular formula C13H18ClNO3. It is often used in various research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a benzoic acid moiety linked to a methylmorpholine group, which imparts specific reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-methylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to an alcohol.

    Substitution: The methylmorpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can form hydrogen bonds and ionic interactions, while the methylmorpholine group can enhance solubility and facilitate binding to hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride is unique due to the presence of the methylmorpholine group, which imparts specific chemical reactivity and enhances its solubility in aqueous solutions. This makes it particularly useful in applications where solubility and reactivity are critical factors.

Properties

IUPAC Name

4-[(2-methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16;/h2-5,10H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCMPUVBHRNYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287298-88-6
Record name 4-[(2-methylmorpholin-4-yl)methyl]benzoic acid hydrochloride
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